5-(Pentylthio)-2-phenyl-4-(phenylsulfonyl)oxazole
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Overview
Description
5-(Pentylthio)-2-phenyl-4-(phenylsulfonyl)oxazole: is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This specific compound features a pentylthio group at the 5-position, a phenyl group at the 2-position, and a phenylsulfonyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pentylthio)-2-phenyl-4-(phenylsulfonyl)oxazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminophenol with aldehydes or ketones in the presence of a catalyst can yield oxazole derivatives
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of efficient catalysts and reaction conditions, such as solvent-free or green chemistry approaches, can enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pentylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The phenyl and pentylthio groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides, thiols.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis .
Biology and Medicine: Oxazole derivatives, including this compound, have shown potential biological activities such as antimicrobial, anticancer, and anti-inflammatory effects . Research is ongoing to explore its efficacy in various therapeutic applications.
Mechanism of Action
The mechanism of action of 5-(Pentylthio)-2-phenyl-4-(phenylsulfonyl)oxazole is largely dependent on its interaction with biological targets. The oxazole ring can engage in non-covalent interactions with enzymes and receptors, influencing various biochemical pathways . The presence of the pentylthio and phenylsulfonyl groups can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
2-Phenyl-4,5-diphenyloxazole: Lacks the pentylthio group, resulting in different chemical properties and applications.
5-Methyl-2-phenyl-4-(phenylsulfonyl)oxazole: Contains a methyl group instead of a pentylthio group, affecting its reactivity and biological activity.
Uniqueness: The presence of the pentylthio group in 5-(Pentylthio)-2-phenyl-4-(phenylsulfonyl)oxazole imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other oxazole derivatives and valuable for specialized applications .
Properties
IUPAC Name |
4-(benzenesulfonyl)-5-pentylsulfanyl-2-phenyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S2/c1-2-3-10-15-25-20-19(26(22,23)17-13-8-5-9-14-17)21-18(24-20)16-11-6-4-7-12-16/h4-9,11-14H,2-3,10,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAXLMAPRYVVFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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